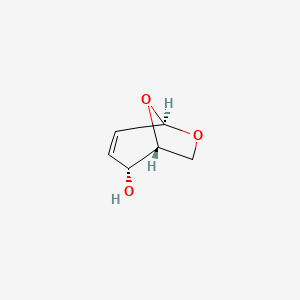

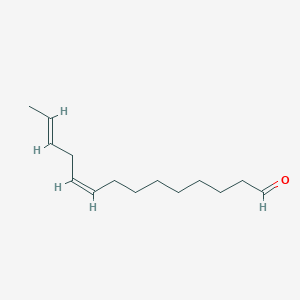

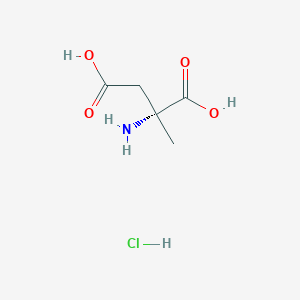

![molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-氨基-1-(2',3',5'-三-O-叔丁基二甲基甲硅烷基-β-D-呋喃糖基)-咪唑并[4,5-c]吡啶 CAS No. 147212-86-0](/img/structure/B1140140.png)

4-氨基-1-(2',3',5'-三-O-叔丁基二甲基甲硅烷基-β-D-呋喃糖基)-咪唑并[4,5-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The general synthesis involves the condensation of the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This step is followed by the removal of protecting groups to afford the isomeric 1- and 3-(β-D-ribofuranosyl) derivatives. Further reaction with nucleophiles and removal of the chloro group by catalytic hydrogenation provides a pathway to 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including the 4-amino-compound (May & Townsend, 1975).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been explored through crystallographic studies, providing insight into their geometric configurations. For example, studies on related imidazo[1,2-a]pyridine derivatives revealed the inclination of substituent rings to the mean planes of the imidazole rings, which may have implications for the electronic and steric characteristics of the 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine compound (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine and its derivatives exhibit a range of chemical reactions, including N-N bond formation strategies, which are crucial for the synthesis of nucleoside analogs. These reactions are pivotal in modifying the structure to achieve desired biological activities or physical properties. The flexibility in chemical reactions allows for the synthesis of various analogs, demonstrating the compound's versatility (Chien et al., 2005).

科学研究应用

药物化学和药物开发

在药物化学中,具有类似于所描述化合物的咪唑和吡啶支架的化合物以其药理学意义而闻名。例如,咪唑衍生物因其抗肿瘤活性而被广泛综述,表明这些化合物在癌症治疗中的潜力 (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。类似地,与吡啶化学相关的化合物吡哆醛 5'-磷酸 (PLP) 在酶反应中起着至关重要的作用,突出了理解其氢键和质子化状态对于药物开发的重要性 (Limbach, H., Chan-Huot, M., Sharif, S., Tolstoy, P., Shenderovich, I., Denisov, G., & Toney, M., 2011)。

合成生物学

在合成生物学中,不自然碱基对(例如那些包含咪唑样结构的碱基对)的开发为扩展遗传密码开辟了新途径,从而能够合成新的蛋白质和治疗剂。例如,由咪唑并[5',4':4,5]吡啶并[2,3-d]嘧啶组成的不自然碱基对的研究证明了这些化合物在增强合成生物学能力方面的潜力 (Saito-Tarashima, N., & Minakawa, N., 2018)。

抗菌剂

多重耐药细菌感染的出现对公共卫生构成了重大挑战,因此需要开发新型抗菌剂。基于咪唑并吡啶的衍生物(例如与本化合物相关的衍生物)已显示出作为细菌感染的潜在抑制剂的希望,表明它们在解决抗生素耐药性方面的重要性 (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022)。

作用机制

Mode of Action

It is known that amines can interact with various biological targets through hydrogen bonding, ionic interactions, and van der waals forces . The specific interactions of this compound with its targets would depend on the chemical environment and the nature of the target molecules.

Biochemical Pathways

Amines are known to be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and cellular metabolism . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGOMPJANKBXFD-IGGXFAESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56N4O4Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

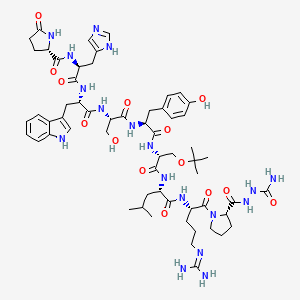

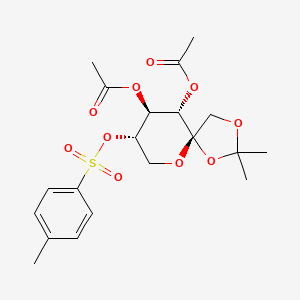

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

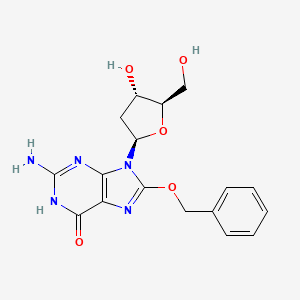

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)